molecular formula C6H10O4 B12355678 (+)-Conduritol B CAS No. 138258-55-6

(+)-Conduritol B

Cat. No.: B12355678
CAS No.: 138258-55-6
M. Wt: 146.14 g/mol
InChI Key: LRUBQXAKGXQBHA-UNTFVMJOSA-N
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Description

(+)-Conduritol B is a naturally occurring cyclitol, a type of carbohydrate that contains a cyclohexane ring with hydroxyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Conduritol B typically involves the use of D-glucose as a starting material. The process includes several steps such as oxidation, reduction, and cyclization. One common method involves the oxidation of D-glucose to D-gluconic acid, followed by reduction to D-glucitol. The cyclization of D-glucitol then leads to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to streamline the production.

Chemical Reactions Analysis

Types of Reactions

(+)-Conduritol B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(+)-Conduritol B has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a tool for studying enzyme mechanisms and as a substrate for glycosidase enzymes.

    Medicine: Research has explored its potential as an inhibitor of glycosidases, which are enzymes involved in various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (+)-Conduritol B involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor of glycosidases by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Conduritol A: Another stereoisomer with different spatial arrangement of hydroxyl groups.

    Conduritol C: Known for its distinct biological activities compared to (+)-Conduritol B.

    Conduritol D: Also a stereoisomer with unique properties and applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. Its ability to inhibit glycosidases sets it apart from other stereoisomers and makes it valuable in medicinal chemistry and drug development.

Properties

CAS No.

138258-55-6

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol

InChI

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1

InChI Key

LRUBQXAKGXQBHA-UNTFVMJOSA-N

Isomeric SMILES

C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O

Canonical SMILES

C1=CC(C(C(C1O)O)O)O

Origin of Product

United States

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